molecular formula C21H24N4O5S2 B2893773 4-(dipropylsulfamoyl)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide CAS No. 850910-44-0

4-(dipropylsulfamoyl)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2893773
CAS RN: 850910-44-0
M. Wt: 476.57
InChI Key: WBXLITPNPTXYLP-QURGRASLSA-N
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Description

4-(dipropylsulfamoyl)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is a sulfonamide derivative of benzothiazole and has been shown to have promising effects in various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in various biochemical processes.
Biochemical and Physiological Effects
Studies have shown that 4-(dipropylsulfamoyl)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(dipropylsulfamoyl)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide in lab experiments is its potential to inhibit the growth of cancer cells and microorganisms. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are various future directions for research on 4-(dipropylsulfamoyl)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide. These include:
1. Further studies on its mechanism of action to fully understand its potential applications in various fields of research.
2. Studies on its potential toxicity and side effects to determine its safety for use in humans.
3. Studies on its potential as a therapeutic agent for cancer and microbial infections.
4. Studies on its potential use in combination therapy with other drugs to enhance its efficacy.
Conclusion
In conclusion, 4-(dipropylsulfamoyl)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide is a promising compound with potential applications in various fields of scientific research. Its antitumor and antimicrobial properties make it a potential candidate for cancer and infectious disease research. However, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 4-(dipropylsulfamoyl)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide involves the reaction of 3-methyl-6-nitro-1,3-benzothiazol-2-amine with dipropyl sulfamate in the presence of a catalyst such as triethylamine. The resulting product is then treated with benzoyl chloride to obtain the final compound.

Scientific Research Applications

The potential applications of 4-(dipropylsulfamoyl)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide in scientific research are vast. This compound has been shown to have antitumor activity in vitro, making it a potential candidate for cancer research. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for antimicrobial research.

properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S2/c1-4-12-24(13-5-2)32(29,30)17-9-6-15(7-10-17)20(26)22-21-23(3)18-11-8-16(25(27)28)14-19(18)31-21/h6-11,14H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXLITPNPTXYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dipropylsulfamoyl)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide

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